molecular formula C15H16N2OS2 B2996395 4-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 896348-58-6

4-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2996395
CAS No.: 896348-58-6
M. Wt: 304.43
InChI Key: WWUUBLDXOSKGOI-UHFFFAOYSA-N
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Description

4-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide scaffold substituted with a methylthio (-SMe) group at the para position. The amine group is attached to a 4,5,6,7-tetrahydrobenzo[d]thiazole moiety, a bicyclic system with a sulfur-containing thiazole ring fused to a partially hydrogenated benzene ring.

Properties

IUPAC Name

4-methylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-19-11-8-6-10(7-9-11)14(18)17-15-16-12-4-2-3-5-13(12)20-15/h6-9H,2-5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUUBLDXOSKGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a tetrahydrobenzo[d]thiazole moiety with a methylthio group, contributing to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₈N₂OS₂
  • Molecular Weight : 318.45 g/mol

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity :
    • Mechanism : The compound shows selectivity towards cancer cells, potentially due to its ability to interfere with cellular signaling pathways involved in tumor growth and proliferation.
    • Case Study : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines while maintaining low cytotoxicity against normal cells.
  • Antimicrobial Activity :
    • Mechanism : The compound has been evaluated for its efficacy against various pathogens, including bacteria and fungi. Its thiazole structure is known to enhance antimicrobial properties.
    • Research Findings : Studies indicate that this compound exhibits potent activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
  • Anti-inflammatory Properties :
    • Mechanism : It inhibits cyclooxygenase (COX) enzymes involved in the inflammatory process.
    • Research Findings : The compound has shown significant inhibition of COX-1 and COX-2 enzymes in vitro, indicating its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureImpact on Activity
Tetrahydrobenzo[d]thiazole moietyEnhances lipophilicity and bioavailability
Methylthio groupIncreases selectivity towards cancer cells

Comparative Analysis

To understand the biological activity better, a comparison with similar compounds is useful:

Compound NameMolecular FormulaBiological Activity
N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamideC₁₅H₁₆N₂OSAnti-inflammatory
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-benzoylbenzamideC₂₉H₂₂N₂O₂S₂Anticancer
4-(Methylsulfanyl)-N-(6-methylbenzothiazol-2-yl)benzamideC₁₇H₂₀N₂OSAntibacterial and anticancer

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The benzamide and tetrahydrobenzo[d]thiazole framework is highly tunable. Key analogs and their substituent-driven differences are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Benzamide Substituent(s) Tetrahydrobenzo[d]thiazole Modification Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound 4-(Methylthio) None N/A N/A -
4i (Example from ) 4-Fluorophenyl, propylureido 6-(3-(4-Fluorophenyl)-1-propylureido) 220–222 IR: νC=O at 1660 cm⁻¹; ¹H NMR: δ 7.8–8.1 (aromatic)
3,4,5-Trimethoxy-N-(tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 313262-91-8) 3,4,5-Trimethoxy None N/A Not reported
Compound 31 (Example from ) 3,4-Dimethoxy 6-(Propylamino) N/A Adapted from patent procedures; no explicit data
N-(4-(Methylthio)benzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide 4-(Piperidin-1-ylsulfonyl), 4-(Methylthio) None N/A Not reported

Key Observations :

  • Substituent Effects : The methylthio group in the target compound enhances lipophilicity compared to methoxy or carboxy groups in analogs like 4i or 3,4,5-trimethoxy derivatives. This may improve membrane permeability but reduce solubility .
  • Spectral Signatures : In analogs such as 4i, IR spectra confirm carbonyl (C=O) stretches at ~1660 cm⁻¹, while ¹H NMR aromatic proton resonances appear between δ 7.8–8.1 ppm, consistent with electron-withdrawing substituents .

Key Observations :

  • Kinase Inhibition : Analogs like 4i demonstrate potent dual inhibition of CK2 and GSK3β kinases, critical in cancer cell proliferation. The methylthio group’s electron-rich sulfur atom may similarly enhance target binding in the parent compound .
  • Therapeutic Hypotheses : The 3,4-dimethoxy analog (Compound 31) is explored for COPD, suggesting that substituent polarity and steric bulk influence target selectivity .

Q & A

Q. How to address solubility issues in biological assays?

  • Method : Optimize solubility using co-solvents (e.g., 0.1% DMSO) or nanoparticle formulations . Determine solubility via HPLC-UV in PBS (pH 7.4). For in vivo studies, use prodrug strategies (e.g., esterification of the benzamide group) .

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